4-Nitro-1H-pyrazole
Overview
Description
4-Nitro-1H-pyrazole is an organic compound characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a nitro group at the fourth position. It appears as a yellow to orange crystalline or powdery solid and is relatively stable under normal conditions. This compound is soluble in common organic solvents such as ethanol, ether, and dichloromethane .
Mechanism of Action
Target of Action
4-Nitro-1H-pyrazole, also known as 4-Nitropyrazole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a building block for the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents . The primary targets of 4-Nitropyrazole are the C–N bonds in a monocyclic pyrazole .
Mode of Action
The compound interacts with its targets through a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . This process is facilitated by using N-bromosuccinimide as a radical initiator . The C–N bond cleavage is achieved in yields up to 91%, leading to an important precursor subsequently annulated and oxidized to an energetic compound .
Biochemical Pathways
The biochemical pathways affected by 4-Nitropyrazole primarily involve the activation of C–N bonds in monocyclic rings . This activation is a powerful methodology in organic synthesis but remains a challenge due to the high energy barrier required for the dearomatization process . The nitrogen-centered-radical-mediated approach used by 4-Nitropyrazole provides a facile and efficient method to overcome this challenge .
Pharmacokinetics
It’s known that the compound is relatively stable at room temperature but may decompose when in contact with strong acids or bases . It is soluble in common organic solvents such as ethanol, ether, and dichloromethane , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4-Nitropyrazole is the cleavage of C–N bonds in a monocyclic pyrazole . This reaction leads to the formation of an important precursor, which is subsequently annulated and oxidized to an energetic compound . This compound exhibits promising applications in balancing performances and thermal stabilities .
Action Environment
The action of 4-Nitropyrazole is influenced by environmental factors. It is relatively stable at room temperature but may decompose when in contact with strong acids or bases . Its solubility in common organic solvents such as ethanol, ether, and dichloromethane suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the nitration of pyrazole using nitric acid. Another method includes the reaction of pyrazole with nitrous acid, which introduces the nitro group at the fourth position .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting pyrazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective nitration of the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
4-Nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory and analgesic activities.
Industry: It is used in the production of high-energy materials and explosives due to its energetic properties
Comparison with Similar Compounds
4-Nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and related heterocyclic compounds:
Similar Compounds: 3-Nitro-1H-pyrazole, 5-Nitro-1H-pyrazole, 4-Nitro-1H-imidazole.
Uniqueness: The position of the nitro group in this compound confers unique reactivity and properties compared to its isomers and analogs. .
By understanding the detailed properties, preparation methods, chemical reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORHNJQEWQGXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174827 | |
Record name | Pyrazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2075-46-9 | |
Record name | 4-Nitropyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2075-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002075469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CMNP application triggers a complex cascade of events leading to abscission. While the exact mechanism remains partially unclear, research suggests CMNP acts as an uncoupler in mitochondria and chloroplasts, disrupting energy production (ATP). [] This energy depletion precedes an increase in phospholipase A2 (PLA2) and lipoxygenase (LOX) activity, leading to lipid signaling events implicated in abscission. [] Additionally, CMNP impacts the balance of plant hormones like auxin (IAA) and abscisic acid (ABA) in the abscission zone, further influencing the process. [, ] Ethylene also plays a role, with CMNP application increasing ethylene production in the fruit, particularly in the flavedo tissue. [, , ] This ethylene burst is believed to contribute to the activation of cell wall-modifying enzymes like cellulase and polygalacturonase, ultimately leading to fruit loosening and abscission. [, ]
A: While effective in inducing mature fruit abscission, CMNP generally causes minimal leaf abscission in citrus. [, , ] This selectivity is a significant advantage over other abscission agents like ethephon, which can cause substantial defoliation, especially at high temperatures. [, ]
A: Yes, temperature significantly affects CMNP's efficacy. Studies show that CMNP-induced fruit loosening and ethylene production are highly temperature-dependent. [] Its effectiveness increases with rising temperatures, with optimal activity observed at temperatures above 15.6°C. [, ]
ANone: The molecular formula is C3H3N3O2, and the molecular weight is 113.09 g/mol.
A: Yes, various spectroscopic techniques have been employed to characterize 4-nitro-1H-pyrazole and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] Single-crystal X-ray diffraction has also been used to confirm the structures of some derivatives. [, ]
A: Yes, computational studies suggest that pyrazole and its derivatives, including this compound, can catalyze the production of dihydrogen from ammonia borane and cyclotriborazane. [] This catalytic activity presents a potential avenue for utilizing these compounds in developing sustainable, metal-free hydrogen production methods.
A: Yes, density functional theory (DFT) calculations have been used to investigate the properties of this compound derivatives, particularly their potential as energetic materials. [, ] These studies have focused on predicting properties like density, detonation velocity, and detonation pressure.
A: The nitro group is a strong electron-withdrawing group that can significantly influence the compound's properties. In the context of energetic materials, the nitro group contributes to the high energy density and oxygen balance of polynitro pyrazoles. [] In other applications, the presence of the nitro group can impact the compound's reactivity, stability, and interactions with biological targets.
A: Studies indicate that CMNP is subject to removal by rain, particularly shortly after application. [] Up to 70% of the compound can be washed off within 8 hours of application. [] This susceptibility to rainfall highlights the importance of considering weather conditions when applying CMNP to maximize its efficacy.
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